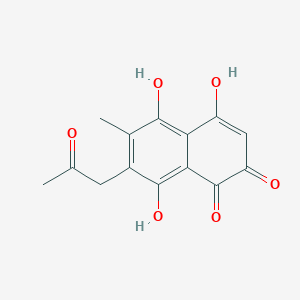
4,5,8-Trihydroxy-6-methyl-7-(2-oxopropyl)naphthalene-1,2-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5,8-Trihydroxy-6-methyl-7-(2-oxopropyl)naphthalene-1,2-dione is a complex organic compound with a unique structure characterized by multiple hydroxyl groups and a naphthalene core. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,8-Trihydroxy-6-methyl-7-(2-oxopropyl)naphthalene-1,2-dione typically involves multi-step organic reactions. One common method includes the condensation of appropriate precursors under controlled conditions, followed by oxidation and hydroxylation steps. Specific reaction conditions such as temperature, pH, and the use of catalysts are crucial to achieving high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification processes such as crystallization and chromatography are essential to obtain the desired compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
4,5,8-Trihydroxy-6-methyl-7-(2-oxopropyl)naphthalene-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroquinones.
Aplicaciones Científicas De Investigación
4,5,8-Trihydroxy-6-methyl-7-(2-oxopropyl)naphthalene-1,2-dione has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4,5,8-Trihydroxy-6-methyl-7-(2-oxopropyl)naphthalene-1,2-dione involves its interaction with various molecular targets and pathways. The compound’s hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing cellular processes. Its naphthalene core allows it to intercalate with DNA, potentially affecting gene expression and cellular function.
Comparación Con Compuestos Similares
Similar Compounds
- 4,5,7-Trihydroxy-6,8-dimethylhomoisoflavanone
- 5,6,7-Trihydroxy-4-oxo-2-phenethyl-5,6,7,8-tetrahydro-4H-chromen-8-yl
Uniqueness
4,5,8-Trihydroxy-6-methyl-7-(2-oxopropyl)naphthalene-1,2-dione is unique due to its specific arrangement of hydroxyl groups and the presence of a 2-oxopropyl substituent. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
121379-02-0 |
|---|---|
Fórmula molecular |
C14H12O6 |
Peso molecular |
276.24 g/mol |
Nombre IUPAC |
4,5,8-trihydroxy-6-methyl-7-(2-oxopropyl)naphthalene-1,2-dione |
InChI |
InChI=1S/C14H12O6/c1-5(15)3-7-6(2)12(18)10-8(16)4-9(17)14(20)11(10)13(7)19/h4,16,18-19H,3H2,1-2H3 |
Clave InChI |
CJWFUUNZZTUCHB-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C2C(=C1O)C(=CC(=O)C2=O)O)O)CC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


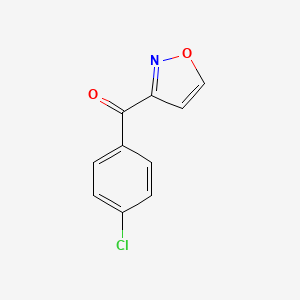

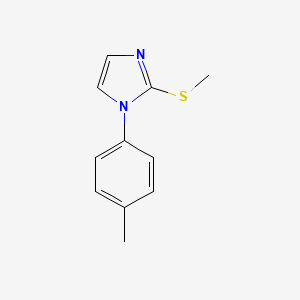
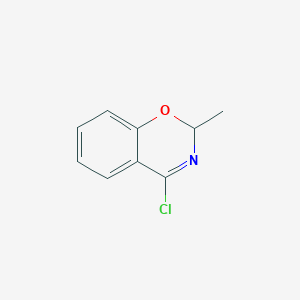
![5-Amino-3-methyl-1-phenyl-1H-furo[2,3-c]pyrazole-4-carboxamide](/img/structure/B14298549.png)


![Carbonic dihydrazide, bis[(4-bromophenyl)methylene]-](/img/structure/B14298570.png)

![{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}acetyl chloride](/img/structure/B14298583.png)
![N-{[2-({2-[(Butylcarbamoyl)amino]-2-oxoethyl}disulfanyl)ethyl]carbamoyl}propanamide](/img/structure/B14298585.png)
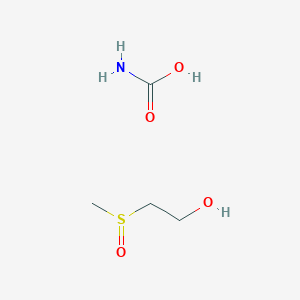
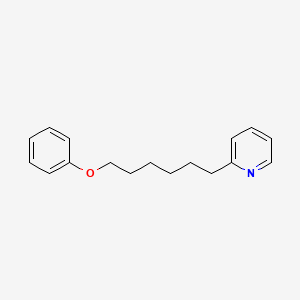
![2-[(Hydrazinylidenemethyl)sulfanyl]-N,N,N-trimethylethan-1-aminium chloride](/img/structure/B14298597.png)
